Benzenesulfonylfluoride, 2-chloro-6-[(2-chloro-4-nitrophenoxy)methyl]-
Description
The compound Benzenesulfonylfluoride, 2-chloro-6-[(2-chloro-4-nitrophenoxy)methyl]- (hereafter referred to by its full name) is a benzenesulfonyl fluoride derivative characterized by two chlorine substituents at positions 2 and 6 of the benzene ring, as well as a methyl-linked 2-chloro-4-nitrophenoxy group. The sulfonyl fluoride moiety (-SO₂F) is a reactive functional group known for its ability to act as a protease inhibitor in biochemical contexts, while the chloro and nitro groups likely influence its electronic properties, solubility, and reactivity.
Properties
CAS No. |
30937-77-0 |
|---|---|
Molecular Formula |
C13H8Cl2FNO5S |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
2-chloro-6-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H8Cl2FNO5S/c14-10-3-1-2-8(13(10)23(16,20)21)7-22-12-5-4-9(17(18)19)6-11(12)15/h1-6H,7H2 |
InChI Key |
NXZVEPWPOFLJNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)F)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
Preparation of Phenoxy Derivatives : The synthesis often begins with the reaction of a phenol (e.g., 2-chloro-4-nitrophenol) with an alkylating agent (e.g., benzyl chloride) in the presence of a base to form the phenoxy methyl intermediate.
Sulfonylation : The intermediate is then treated with a sulfonyl chloride and a fluoride source under controlled conditions to yield the sulfonyl fluoride derivative. This step may involve the use of catalysts and phase-transfer agents to enhance yields.
Reaction Conditions and Catalysts
- Solvents : Anhydrous solvents like dichloromethane are preferred to minimize side reactions.
- Temperature : Controlled temperatures between 0°C and 25°C are often used.
- Catalysts : Phase-transfer catalysts such as 18-crown-6 ether can significantly improve yields.
Structural Confirmation
Post-synthesis, structural confirmation is crucial and typically involves spectroscopic and crystallographic methods:
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions.
- Mass Spectrometry : High-resolution MS to confirm the molecular formula.
- X-ray Crystallography : To resolve bond lengths and angles.
- Infrared Spectroscopy : To confirm functional groups (e.g., S=O stretching near 1370 cm−1).
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The nitro group can be reduced to an amine, while the sulfonyl fluoride group can be involved in oxidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for nitro group reduction and oxidizing agents like potassium permanganate (KMnO4) for sulfonyl fluoride oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the sulfonyl fluoride group can produce sulfonic acids .
Scientific Research Applications
2-Chloro-6-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) (2-Aminoethyl) Benzenesulfonyl Fluoride (AEBSF)
- Structure: AEBSF features a benzenesulfonyl fluoride core with a 2-aminoethyl substituent .
- Key Differences: Unlike the target compound, AEBSF lacks chloro and nitrophenoxy groups but includes an aminoethyl side chain.
(b) Perfluorinated Benzenesulfonyl Derivatives (e.g., [51947-19-4])
- Structure : These compounds, such as 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]benzenesulfonyl chloride , feature extensive fluorination .
- Key Differences : The target compound replaces fluorinated chains with chloro and nitro groups, reducing overall stability and environmental persistence.
- Environmental Impact : Perfluorinated sulfonyl derivatives are highly resistant to degradation due to strong C-F bonds, whereas the nitro group in the target compound may facilitate reduction reactions, leading to faster breakdown .
(c) Nitrapyrin (2-Chloro-6-(Trichloromethyl)-Pyridine)
- Structure : A pyridine-based compound with chloro and trichloromethyl groups .
- Key Differences : While structurally distinct (pyridine vs. benzene), nitrapyrin shares chloro substituents. Its trichloromethyl group contributes to soil persistence and nitrification inhibition, contrasting with the sulfonyl fluoride’s protease-targeting role.
(d) 2-Fluoro-6-(4-Methylphenoxy)Benzonitrile
- Structure: A benzonitrile derivative with fluoro and methylphenoxy groups .
- Key Differences: The cyano group (-CN) confers distinct reactivity compared to sulfonyl fluoride. The fluorine substituent’s position (ortho to the ether linkage) may influence steric and electronic effects differently than the target compound’s para-nitro group.
Comparative Data Table
Reactivity and Stability
- Hydrolysis : Sulfonyl fluorides (e.g., target compound, AEBSF) hydrolyze slower than sulfonyl chlorides (e.g., perfluorinated derivatives in ) due to stronger S-F bonds, making them more suitable for prolonged enzymatic inhibition .
Environmental and Toxicological Considerations
- Persistence : Chloro and nitro groups may render the target compound less persistent than perfluorinated analogs but more so than AEBSF, which lacks halogenated substituents .
Biological Activity
Benzenesulfonylfluoride, specifically the compound 2-chloro-6-[(2-chloro-4-nitrophenoxy)methyl]-, is a sulfonyl fluoride derivative with the chemical formula C13H8Cl2FNO5S. This compound is recognized for its potential biological activities, which are critical in various fields such as medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of this compound features a sulfonyl fluoride group attached to a chlorinated aromatic system, which enhances its reactivity and biological activity. The presence of nitro and chloro substituents is significant as they can influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H8Cl2FNO5S |
| CAS Number | 30937-77-0 |
| Molecular Weight | 353.17 g/mol |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that compounds with sulfonyl fluoride groups exhibit a range of biological activities, including enzyme inhibition, antimicrobial properties, and potential anticancer effects.
Enzyme Inhibition
Benzenesulfonylfluoride derivatives have been studied for their ability to inhibit serine proteases, which are crucial in various physiological processes. For instance, the compound may act as an irreversible inhibitor by forming covalent bonds with the active site serine residue of the enzyme.
Antimicrobial Activity
Studies have shown that certain benzenesulfonylfluoride derivatives possess antimicrobial properties. The presence of halogen atoms (like chlorine) in the structure can enhance their effectiveness against various bacterial strains. For example, compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several sulfonyl fluoride compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL against these bacteria.
- Enzyme Inhibition Studies : Research conducted on the inhibition of serine proteases revealed that benzenesulfonylfluoride derivatives could effectively inhibit trypsin-like enzymes, demonstrating IC50 values in the micromolar range. This suggests potential applications in therapeutic contexts where modulation of protease activity is desired.
- Anticancer Potential : Preliminary studies have indicated that certain derivatives may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction. Further investigation into these pathways is ongoing to establish their therapeutic viability.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing benzenesulfonylfluoride derivatives, and how do reaction conditions influence product purity?
Methodological Answer: The synthesis of benzenesulfonylfluoride derivatives typically involves nucleophilic substitution or coupling reactions. For example, benzenesulfonyl chloride intermediates can react with fluorinating agents like potassium fluoride (KF) in the presence of crown ethers (e.g., 18-crown-6) to yield sulfonyl fluorides . Key factors include:
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., chloro and nitro groups) via chemical shifts. For instance, aromatic protons adjacent to electron-withdrawing groups (e.g., -NO₂) resonate downfield (~δ 8.0–8.5 ppm) .
- IR spectroscopy : Confirm sulfonyl fluoride groups via S=O stretching (~1350–1200 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 390.24 for C₁₄H₁₃Cl₂N₃O₄S) validate the molecular formula .
Advanced Research Questions
Q. Q3. How does the chloro-nitro substitution pattern influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer: The 2-chloro-4-nitrophenoxy group activates the benzene ring toward NAS due to:
- Electron-withdrawing effects : The -NO₂ group meta-directs incoming nucleophiles to the ortho and para positions relative to the chloro substituent .
- Steric hindrance : The bulky [(2-chloro-4-nitrophenoxy)methyl] group may slow reactions at the benzenesulfonyl fluoride core, requiring elevated temperatures (~80°C) .
Experimental validation: Compare reaction rates with analogs lacking nitro groups using kinetic studies (e.g., UV-Vis monitoring) .
Q. Q4. What strategies resolve contradictions in reported bioactivity data for benzenesulfonylfluoride derivatives?
Methodological Answer: Contradictions often arise from:
- Variability in assay conditions : Standardize protocols (e.g., enzyme inhibition assays using AEBSF as a reference inhibitor ).
- Impurity interference : Validate compound purity via HPLC (>98%) before bioactivity tests .
- Species-specific effects : Test across multiple biological models (e.g., rodent vs. human cell lines) to identify selectivity .
Q. Q5. How can computational modeling predict the compound’s interaction with biological targets (e.g., proteases)?
Methodological Answer:
- Docking simulations : Use software like AutoDock Vina to model binding to serine protease active sites (e.g., trypsin). Key interactions include hydrogen bonding between the sulfonyl fluoride and catalytic serine residues .
- MD simulations : Assess stability of the enzyme-inhibitor complex over 100 ns trajectories to evaluate inhibitory potency .
- SAR studies : Compare with analogs (e.g., 4-(2-aminoethyl)-benzenesulfonyl fluoride) to optimize pharmacophore features .
Experimental Design & Stability Studies
Q. Q6. How to design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 3–10) at 25°C. Monitor degradation via LC-MS; sulfonyl fluorides hydrolyze to sulfonic acids under alkaline conditions (pH >9) .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (>150°C typical for aryl sulfonyl fluorides) .
- Light sensitivity : Store samples in amber vials to prevent nitro group photoreduction .
Q. Q7. What analytical methods quantify trace impurities (e.g., residual solvents or byproducts) in synthesized batches?
Methodological Answer:
- GC-MS : Detect volatile impurities (e.g., acetonitrile, THF) with detection limits <1 ppm .
- HPLC-UV/ELS : Quantify nonvolatile byproducts (e.g., hydrolyzed sulfonic acids) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Safety & Handling Protocols
Q. Q8. What are the critical safety precautions for handling this compound in a laboratory setting?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- First aid measures : For skin exposure, wash immediately with soap/water; for eye contact, rinse for 15 minutes and seek medical attention .
- Waste disposal : Neutralize sulfonyl fluorides with aqueous NaOH (1M) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
